molecular formula C20H18O8 B020832 Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- CAS No. 32634-68-7

Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-

Cat. No. B020832
CAS RN: 32634-68-7
M. Wt: 386.4 g/mol
InChI Key: CMIBUZBMZCBCAT-HOTGVXAUSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves melting transesterification processes or hydrothermal methods, utilizing various catalysts and conditions to achieve desired products. For example, the synthesis of Bis(p-hydroxybenzoic acid) butanediolate, a compound with a similar backbone, uses methyl-p-hydroxybenzoate, 1,4-butanediol, and Tetra-n-butyl titanate as a catalyst under specific conditions to achieve a yield of 64.85% (Song Wan-wen, 2007). This example provides insight into the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

Molecular structure analysis often employs techniques like single-crystal X-ray diffraction, IR spectra, and elemental analyses to characterize compounds. Studies have shown that co-crystals of bis(benzimidazole) derivatives with aromatic carboxylic acids form diverse 3D supramolecular networks through intermolecular H-bonding and π–π interactions, highlighting the significance of molecular interactions in determining the structural characteristics of these compounds (J. Cui et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of similar compounds involves various interactions, including hydrogen bonds and π–π stacking. For instance, the synthesis and study of organic salts assembled from hydrogen bonds between acidic compounds and bis(benzimidazole) showcase the intricate balance of noncovalent interactions that stabilize the molecular structure and influence the chemical properties (Shouwen Jin et al., 2014).

Physical Properties Analysis

The physical properties, such as thermal stability and photoluminescence, are crucial for understanding the potential applications of these compounds. Research has indicated that compounds based on flexible bis(benzimidazole) derivatives exhibit significant thermal stability and intriguing photoluminescence properties, suggesting their utility in various fields, including materials science (D. Huan et al., 2016).

Chemical Properties Analysis

The chemical properties of such compounds are often influenced by their molecular structure and the nature of their constituent atoms and bonds. Studies on coordination polymers, for example, reveal how the presence of specific ligands and metal ions can lead to varied structural motifs and functionalities, affecting the compound's reactivity, catalytic activity, and interaction with other molecules (Lu Lu et al., 2021).

Scientific Research Applications

Synthesis and Material Science

One application of this compound is in the synthesis of mesogenic units, as demonstrated in studies by Wan-wen (2007) and Bao-yan (2007). These studies have shown that it can be synthesized through melting transesterification, using materials like methyl-p-hydroxybenzoate and 1,4-butanediol, and used in the creation of liquid crystalline polymers. These polymers exhibit nematic liquid crystalline properties, which are significant in the field of material science for their unique physical properties (Song Wan-wen, 2007) (Zhang Bao-yan, 2007).

Photocatalysis and Environmental Applications

Lu et al. (2021) explored the use of a related ether-bridged dicarboxylic acid in the synthesis of coordination complexes for environmental purposes. These complexes showed potential as photocatalysts for the degradation of organic dye pollutants, such as methyl violet, under UV light, indicating a potential role for Butanedioic acid derivatives in environmental remediation (Lu Lu et al., 2021).

Microbiology and Plant Science

Kong et al. (2018) investigated the effects of 2,3-butanediol stereoisomers, closely related to the compound , on plant systemic defense against viruses. Their study found that specific stereoisomers of 2,3-butanediol could trigger plant immunity against multiple viruses, highlighting a potential application in agriculture and plant pathology (H. Kong et al., 2018).

properties

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
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InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1
Source PubChem
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InChI Key

CMIBUZBMZCBCAT-HOTGVXAUSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Source PubChem
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Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Source PubChem
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Molecular Formula

C20H18O8
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DSSTOX Substance ID

DTXSID80885539
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-
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Molecular Weight

386.4 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name (+)-Ditoluoyltartaric acid
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Product Name

Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-

CAS RN

32634-68-7
Record name (+)-Di-p-toluoyl-D-tartaric acid
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Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-
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Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-
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Record name [S(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-
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